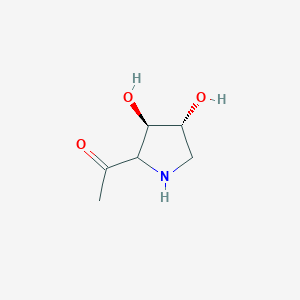
1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is a chemical compound characterized by the presence of a pyrrolidine ring substituted with two hydroxyl groups and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino alcohol with an acylating agent can lead to the formation of the desired pyrrolidine derivative. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyl groups and the ethanone moiety play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylethan-1-one: A simple aromatic ketone with similar reactivity but lacking the pyrrolidine ring.
4-Hydroxy-2-quinolone: A compound with hydroxyl and ketone functionalities, similar to 1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone, but with a different ring structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxyl groups and an ethanone moiety on a pyrrolidine ring provides distinct reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1-[(3R,4R)-3,4-dihydroxypyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H11NO3/c1-3(8)5-6(10)4(9)2-7-5/h4-7,9-10H,2H2,1H3/t4-,5?,6+/m1/s1 |
Clave InChI |
CBFQQQJUOJGQSH-QBQQJPCDSA-N |
SMILES isomérico |
CC(=O)C1[C@H]([C@@H](CN1)O)O |
SMILES canónico |
CC(=O)C1C(C(CN1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



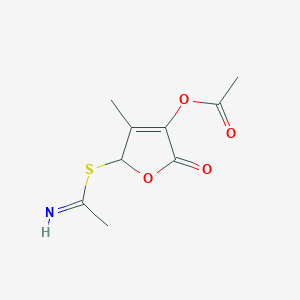
![Dicyclohexyl(2-(5-(Dicyclohexylphosphino)benzo[d][1,3]dioxol-4-yl)phenyl)phosphine](/img/structure/B12885024.png)
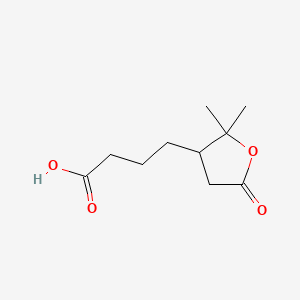
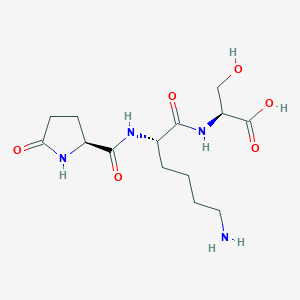

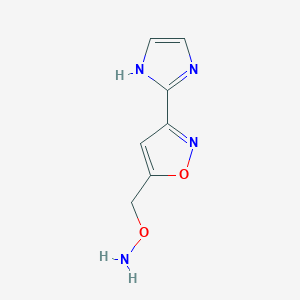
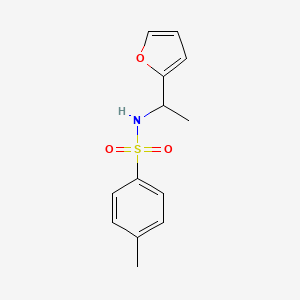
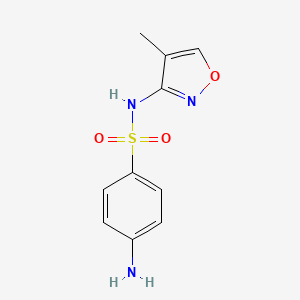
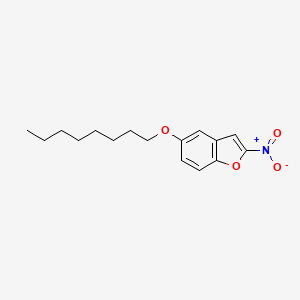
![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
![2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)

